molecular formula C6H13I B091023 1-Iodo-3,3-dimethylbutane CAS No. 15672-88-5

1-Iodo-3,3-dimethylbutane

Cat. No. B091023
CAS RN: 15672-88-5
M. Wt: 212.07 g/mol
InChI Key: KNKFLSQIGYRZAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the synthesis of 1-Iodo-3,3-dimethylbutane is not explicitly described in the papers, the reaction of 2,3-dimethyl-buta-1,3-diene with iodine monochloride mentioned in paper could potentially be adapted for the synthesis of 1-Iodo-3,3-dimethylbutane by using appropriate reactants and conditions. The paper discusses the formation of various halogenated products from reactions with halogens, which suggests that halogenation is a viable pathway for synthesizing halogenated butanes.

Molecular Structure Analysis

The molecular structure of 1-Iodo-3,3-dimethylbutane can be inferred to some extent from the studies of related compounds. For example, the paper on the molecular structures of 1,1-dimethylsilacyclobutane and 1,1,3,3-tetramethyl-1,3-disilacyclobutane provides data on the bond lengths and angles in similar silicon-containing four-membered rings. Although the presence of iodine in 1-Iodo-3,3-dimethylbutane would lead to differences in bond lengths and angles due to the larger atomic radius and different electronegativity of iodine compared to silicon or carbon, the general trends in molecular geometry could be somewhat comparable.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 1-Iodo-3,3-dimethylbutane. However, organohalogen compounds, such as those discussed in paper , typically undergo nucleophilic substitution reactions where the halogen atom is replaced by another nucleophile. Additionally, the presence of the iodine atom would make 1-Iodo-3,3-dimethylbutane susceptible to elimination reactions, potentially forming alkenes under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Iodo-3,3-dimethylbutane can be hypothesized based on the properties of related compounds. For instance, the paper on anionic polymerization of 2,3-dimethylbutadiene suggests that steric hindrance plays a significant role in the behavior of bulky molecules. This implies that 1-Iodo-3,3-dimethylbutane, with its bulky iodine atom and two methyl groups, would likely have a higher boiling point and lower reactivity in certain reactions compared to less substituted butanes. The paper on the crystal structure of a dimethyl cyclobutane derivative also indicates that intermolecular interactions, such as hydrogen bonding and van der Waals forces, are important in the stabilization of molecular structures, which would be relevant to the physical properties of 1-Iodo-3,3-dimethylbutane, such as melting and boiling points, solubility, and crystal packing.

Scientific Research Applications

  • Gamma Radiolysis of Hydrocarbons : Research by Castello, Grandi, and Munari (1974) explored the gamma radiolysis of 2,3-dimethylbutane, a compound structurally related to 1-Iodo-3,3-dimethylbutane. This study focused on understanding the formation of alkyl iodides under irradiation, providing insights into the reactivity of similar branched hydrocarbons under gamma radiolysis (Castello, Grandi, & Munari, 1974).

  • Dynamics in Plastic Crystalline Phases : Carignani et al. (2018) examined the dynamics of dimethylbutanols, including 3,3-dimethylbutan-1-ol, in liquid and plastic crystalline phases. This research offers insights into molecular motions and self-diffusion in compounds similar to 1-Iodo-3,3-dimethylbutane, which could have implications for material science applications (Carignani et al., 2018).

  • Radical Yields in Radiolysis : Schuler and Wojnárovits (2003) investigated the distribution of radicals produced in the radiolysis of 2,3-dimethylbutane and other branched hydrocarbons. This study contributes to understanding the chemical behavior of branched hydrocarbons like 1-Iodo-3,3-dimethylbutane under radiolytic conditions (Schuler & Wojnárovits, 2003).

  • Calorimetric Study of Glassy States : Adachi, Suga, and Seki (1971) conducted a calorimetric study of 2,3-dimethylbutane, exploring phase changes in crystalline and glassy-crystalline states. This research is relevant to understanding the physical properties of similar compounds, such as 1-Iodo-3,3-dimethylbutane, in different states (Adachi, Suga, & Seki, 1971).

  • Vibrational and Conformational Analysis : Crowder (1993) analyzed 1-bromo-3,3-dimethylbutane and 1-chloro-3,3-dimethylbutane for vibrational and conformational properties. These findings can inform research on the vibrational behavior of similar molecules like 1-Iodo-3,3-dimethylbutane (Crowder, 1993).

Safety And Hazards

The compound is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may be toxic if inhaled . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-iodo-3,3-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13I/c1-6(2,3)4-5-7/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKFLSQIGYRZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564440
Record name 1-Iodo-3,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-3,3-dimethylbutane

CAS RN

15672-88-5
Record name 1-Iodo-3,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
LM Jackman, DP Kelly - Journal of the Chemical Society B: Physical …, 1970 - pubs.rsc.org
The 100 MHz spectra of a series of 1,2-disubstituted 3,3-dimethylbutanes have been analyzed exactly as ABC systems by use of iterative computer techniques. The chemical shifts are …
Number of citations: 6 pubs.rsc.org
Z Guo, R Sawyer, I Prakash - Synthetic Communications, 2001 - Taylor & Francis
3,3-Dimethylbutyraldehyde is synthesized from the reaction of 1-chloro-3,3-dimethylbutane with DMSO in presence of a base and substoichiometric amounts of MX (M = Na, K; X = Br, I). …
Number of citations: 6 www.tandfonline.com
G Castello, F Grandi, S Munari - Radiation Research, 1975 - meridian.allenpress.com
The gamma radiolysis of liquid 2,2,4-trimethylpentane and 2,2,5-trimethylhexane at room temperature was investigated under vacuum, at different doses. The effect of some additives …
Number of citations: 5 meridian.allenpress.com
JC Powell - 1969 - search.proquest.com
CARBONIUM ION pojasORS IN WHICH Page 1 69-21,971 pOWELL, Justin Christopher, 1943gyNTHESIS AND p: ARRANGEMENT OF CARBONIUM ION pojasORS IN WHICH 1,2-…
Number of citations: 0 search.proquest.com
SL Peake - 1979 - search.proquest.com
The thermal pericyclic elimination of the oxides of alkyl nitrogen, sulfur and selenium compounds constitute important synthetic methods for the introduction of unsaturation into organic …
Number of citations: 2 search.proquest.com
CL Yaws - 2014 - books.google.com
Covering more than 7,800 organic and inorganic chemicals and hydrocarbons, Transport Properties of Chemical and Hydrocarbons, Second Edition is an essential volume for any …
Number of citations: 236 www.google.com
M Waelbroeck, X Hou, J Wehrle, E Mutschler… - European journal of …, 1996 - Elsevier
We investigated the binding and pharmacological properties of the esters of 3,3-dimethylbutan-1-ol (the carbon analogue of choline) with either diphenylglycolic acid, (R)-…
Number of citations: 6 www.sciencedirect.com
M Zhang - 2018 - search.proquest.com
A series of 24 new photoluminescent symmetric and unsymmetric CCC–NHC pincer Pt complexes was synthesized and characterized, including collection of their 195 Pt NMR chemical …
Number of citations: 0 search.proquest.com
M Zhang - 2018 - scholarsjunction.msstate.edu
A series of 24 new photoluminescent symmetric and unsymmetric-NHC pincer Pt complexes was synthesized and characterized, including collection of their 195Pt NMR chemical shifts. …
Number of citations: 0 scholarsjunction.msstate.edu
N Hin, B Duvall, D Ferraris, J Alt… - Journal of medicinal …, 2015 - ACS Publications
A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives were synthesized as inhibitors of d-amino acid oxidase (DAAO). Many compounds in this series were …
Number of citations: 33 pubs.acs.org

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